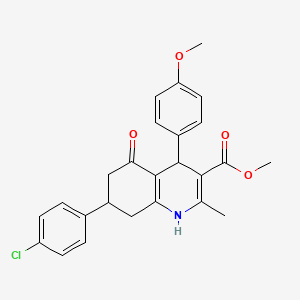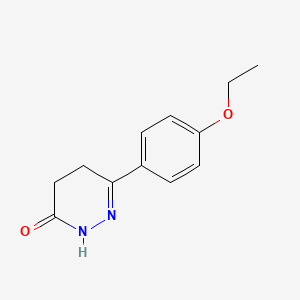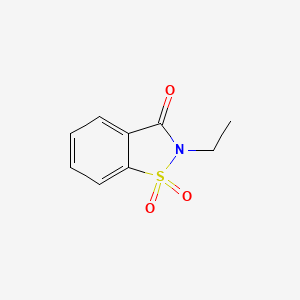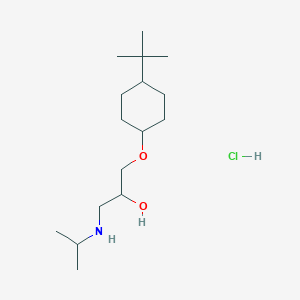![molecular formula C20H26O3 B4909591 1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B4909591.png)
1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene is an organic compound with a complex structure that includes both aromatic and ether functional groups
Preparation Methods
The synthesis of 1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 2-ethoxyphenol: This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 3-(2-ethoxyphenoxy)propyl bromide: This intermediate is synthesized by reacting 2-ethoxyphenol with 3-bromopropanol in the presence of a base.
Final coupling reaction: The final step involves the reaction of 3-(2-ethoxyphenoxy)propyl bromide with 2,3,5-trimethylphenol in the presence of a base to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where nucleophiles such as halides or thiolates can replace the ethoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals, including polymers and surfactants.
Mechanism of Action
The mechanism by which 1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular signaling pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in oxidative stress response or cell proliferation.
Comparison with Similar Compounds
1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene can be compared with other similar compounds, such as:
1-[3-(2-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene: The difference in the position of the methyl groups can influence the compound’s chemical properties and applications.
Properties
IUPAC Name |
1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-5-21-18-9-6-7-10-19(18)22-11-8-12-23-20-14-15(2)13-16(3)17(20)4/h6-7,9-10,13-14H,5,8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLFDPUKYZIAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC(=CC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(2-bromo-4-methylphenyl)amine](/img/structure/B4909513.png)

![3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylpropyl)propanamide](/img/structure/B4909531.png)

![N-butan-2-yl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4909540.png)

![3-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole](/img/structure/B4909574.png)


![2-chloro-N-(4-{5-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4909612.png)
![Methyl 2-[2-(2-{2-[2-(2-methoxy-2-oxoethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetate](/img/structure/B4909618.png)
![N'-benzyl-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4909619.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4909620.png)
![N-[(5-bromo-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B4909621.png)
